molecular formula C13H23NO4 B8114653 Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 1463522-74-8

Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B8114653
CAS No.: 1463522-74-8
M. Wt: 257.33 g/mol
InChI Key: AWXZEGZGFQCFMS-UHFFFAOYSA-N
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Description

Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (CAS 163554-54-9) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position of the cyclobutane ring and an ethyl ester moiety on the acetic acid side chain. The BOC group [(1,1-dimethylethoxy)carbonyl] is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under basic conditions and selective cleavage under acidic conditions . The ethyl ester enhances solubility in organic solvents and modulates reactivity during synthetic steps. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics or bioactive molecules requiring controlled amine protection .

Properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)8-9-6-10(7-9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXZEGZGFQCFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139666
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463522-74-8
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463522-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Acetic Acid Moiety: This step involves the functionalization of the cyclobutane ring with an acetic acid group, which can be achieved through various organic synthesis techniques.

    Attachment of the Ethyl Ester Group: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally related cyclobutane derivatives and BOC-protected analogs.

Structural and Functional Comparisons

Compound Name Key Structural Features Applications/Reactivity References
Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester - BOC-protected amino group at C3
- Ethyl ester on acetic acid side chain
Intermediate in peptide synthesis; fine chemical production
Ethyl 3-[(tert-butoxycarbonyl)(cyclohexyl)amino]propanoate - BOC-protected cyclohexylamino group
- Ethyl ester on propanoic acid
Potential use in lipophilic drug intermediates
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate - Hydroxymethyl substituent at C1
- Ethyl ester
Precursor for esterification or oxidation reactions; polar intermediate
Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride - Free amino group (HCl salt)
- Methyl ester
- Dimethyl substituents at C2
Discontinued pharmaceutical intermediate; high water solubility due to HCl salt
trans-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxycyclobutanecarboxylic acid isopropyl ester - BOC-protected amino
- Hydroxy group at C3
- Isopropyl ester
Stereospecific intermediate; potential for chiral drug synthesis
Ethyl 3-oxocyclobutanecarboxylate - Oxo (ketone) group at C3
- Ethyl ester
Reactivity in nucleophilic additions (e.g., Grignard reactions)

Key Comparative Analysis

  • BOC Protection vs. Free Amines: The target compound’s BOC group provides amine protection, enabling selective deprotection in multi-step syntheses. In contrast, compounds like methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride (CAS 1392804-34-0) feature a free amine as an HCl salt, enhancing water solubility but limiting stability in basic conditions .
  • Ester Group Variations: Ethyl esters (e.g., target compound) balance stability and lipophilicity, whereas methyl esters (e.g., methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate) are more volatile, and isopropyl esters (e.g., trans-3-hydroxy-BOC derivative) introduce steric bulk, affecting reaction kinetics .
  • Substituent Effects : The hydroxymethyl group in ethyl 1-(hydroxymethyl)cyclobutanecarboxylate increases polarity, making it suitable for aqueous-phase reactions, while the oxo group in ethyl 3-oxocyclobutanecarboxylate allows for ketone-specific reactivity (e.g., condensations) .

Biological Activity

Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a cyclobutane ring, an acetic acid moiety, and an ethyl ester group, which contribute to its chemical reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C11H19NO4
  • CAS Number : 1463522-74-8

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring : This can be achieved through various organic synthesis techniques.
  • Introduction of the Acetic Acid Moiety : Functionalization of the cyclobutane ring.
  • Attachment of the Ethyl Ester Group : Esterification with ethanol in the presence of an acid catalyst.

Reaction Pathways

Cyclobutaneacetic acid can undergo various chemical reactions:

  • Oxidation : Modifying existing functional groups.
  • Reduction : Altering oxidation states.
  • Substitution Reactions : Nucleophilic or electrophilic substitutions.

The biological activity of cyclobutaneacetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, influencing various biochemical pathways.

Case Studies and Research Findings

Research has demonstrated that compounds similar to cyclobutaneacetic acid exhibit a range of biological activities:

Enzyme Inhibition

Studies indicate that derivatives of cyclobutaneacetic acid can inhibit enzymes involved in metabolic pathways. For instance, a related compound was shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis.

Antimicrobial Activity

Some studies have reported antimicrobial properties for compounds within this chemical class. For example, cyclobutane derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.

Comparative Analysis with Similar Compounds

A comparison between cyclobutaneacetic acid and its methyl ester variant highlights differences in solubility and biological activity. The ethyl ester variant may demonstrate enhanced bioavailability due to better solubility in physiological conditions.

Compound NameMolecular FormulaBiological ActivityNotes
Cyclobutaneacetic acid (ethyl ester)C11H19NO4Moderate enzyme inhibitionHigher solubility
Cyclobutaneacetic acid (methyl ester)C10H17NO4Lower enzyme inhibitionLess soluble

Applications in Research and Industry

This compound serves multiple roles in research:

  • Organic Synthesis : Acts as a building block for more complex molecules.
  • Biological Studies : Used in enzyme interaction studies and metabolic pathway analysis.
  • Pharmaceutical Development : Potential for developing new therapeutic agents based on its biological activity.

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